molecular formula C13H19N3O4S B5810598 N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide

N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide

Cat. No. B5810598
M. Wt: 313.37 g/mol
InChI Key: ZEPGEOYSIKNZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide, also known as DMHPH, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMHPH belongs to the class of hydrazinecarbothioamide compounds, which have been found to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide is not well understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects in scientific research studies. It has been found to inhibit the growth and proliferation of fungal and cancer cells, induce apoptosis in cancer cells, and exhibit antioxidant activity. N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has also been found to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments include its potent biological activity and the availability of a reliable synthesis method. However, the limitations of using N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the scientific research of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide. One direction is to further investigate its potential therapeutic applications, including its antifungal, anticancer, and anti-inflammatory properties. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents. Additionally, further research is needed to determine the safety and toxicity of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide and its potential side effects.

Synthesis Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide involves the reaction of 3,5-dimethoxyphenylhydrazine with 2-(2-hydroxy-2-methylpropanoyl)thiosemicarbazide in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide exhibited significant antifungal activity against several fungal strains, including Candida albicans and Aspergillus niger. Another study found that N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide exhibited potent cytotoxic activity against cancer cells, including breast and lung cancer cells.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-2-methylpropanoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-13(2,18)11(17)15-16-12(21)14-8-5-9(19-3)7-10(6-8)20-4/h5-7,18H,1-4H3,(H,15,17)(H2,14,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPGEOYSIKNZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NNC(=S)NC1=CC(=CC(=C1)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide

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